molecular formula C9H6O3 B196180 2H-1-Benzopyran-2-one, 5-hydroxy- CAS No. 6093-67-0

2H-1-Benzopyran-2-one, 5-hydroxy-

Cat. No. B196180
CAS RN: 6093-67-0
M. Wt: 162.14 g/mol
InChI Key: CDHSCTCRBLLCBJ-UHFFFAOYSA-N
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Description

Coumarin, or 2H-1-Benzopyran-2-one, is a recurring motif in both natural and synthetic compounds that exhibit a broad spectrum of biological properties including anticoagulant, anti-inflammatory, antioxidant, antiviral, antimicrobial, and anticancer agents as well as enzyme inhibitors . It consists of fused benzene and α-pyrone rings .


Synthesis Analysis

A novel synthesis of 2H-1-Benzopyran-2-one derivatives was achieved by a domino Knoevenagel/intramolecular transesterification reaction catalyzed by alkaline protease from Bacillus licheniformis . The control of enzymatic chemoselectivity between Knoevenagel/intramolecular transesterification and Knoevenagel/intramolecular hemiketalization could be realized by adjusting parameters including solvent, water content, and temperature .


Molecular Structure Analysis

The molecular structure of Coumarin is C9H6O2 with a molecular weight of 146.1427 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The synthesis of 2H-1-Benzopyran-2-one derivatives involves a domino Knoevenagel/intramolecular transesterification reaction . The control of enzymatic chemoselectivity between Knoevenagel/intramolecular transesterification and Knoevenagel/intramolecular hemiketalization could be realized by adjusting parameters including solvent, water content, and temperature .


Physical And Chemical Properties Analysis

Coumarin has a molecular weight of 146.1427 . The chemical structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Synthesis and Derivatives

2H-1-Benzopyran, also known as chromene, and its derivatives have various applications in scientific research. For instance, Billeret, Blondeau, and Sliwa (1993) developed a method for preparing 2H-1-Benzopyran and derivatives via an intramolecular Wittig reaction, highlighting its importance in synthetic chemistry (Billeret, Blondeau, & Sliwa, 1993). Comoy and Guillaumet (1996) synthesized derivatives of 2H-1-Benzopyran, indicating its relevance in producing compounds that affect the central nervous system (Comoy & Guillaumet, 1996).

Biological and Pharmacological Properties

The biological and pharmacological properties of 2H-1-Benzopyran derivatives have been extensively studied. Zonouzi, Googheri, and Miralinaghi (2008) reported a simple and efficient synthesis of 2H-chromene derivatives, underscoring their significant biological activities, such as antihypertensive and hypoglycemic effects (Zonouzi, Googheri, & Miralinaghi, 2008). Abdolmohammadi (2018) demonstrated the use of TiO2 NPs-coated carbon nanotubes as catalysts for synthesizing chromene derivatives, emphasizing their biological activities (Abdolmohammadi, 2018).

Catalysis and Synthesis Techniques

2H-1-Benzopyran derivatives are also critical in catalysis and synthesis techniques. Majumdar et al. (2015) reviewed various catalytic methodologies for synthesizing 2H-chromenes, revealing their broad spectrum of biological activities and structural importance in medicines and natural products (Majumdar et al., 2015).

Antibacterial and Antifungal Activities

The antibacterial and antifungal activities of 2H-1-Benzopyran derivatives have been a focus of research as well. Hoti et al. (2016) synthesized novel benzopyran-2-ones, showing significant antibacterial activity (Hoti et al., 2016). Mulwad and Shirodkar (2003) also reported the synthesis of benzopyran derivatives with significant antibacterial properties (Mulwad & Shirodkar, 2003).

Future Directions

The literature survey reveals that several properties of the organometallic complexes offer great opportunities in the development of new compounds with specific and new modes of action . Incorporation of metals such as cobalt, copper, zinc, silver, platinum, palladium, or iridium, into ligand molecules with biological activity has been implemented in the development of novel coumarin-based complexes with better pharmacological activity .

properties

IUPAC Name

5-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHSCTCRBLLCBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC(=O)OC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209759
Record name 2H-1-Benzopyran-2-one, 5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1-Benzopyran-2-one, 5-hydroxy-

CAS RN

6093-67-0
Record name 2H-1-Benzopyran-2-one, 5-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-one, 5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold (−30° C.) solution of 2,6-dimethoxycinnamic acid methyl ester (5.2 g, 23.4 mmol, prepared as described above), in chloroform (250 ml), was added boron tribromide (80 ml of a 1M solution in methylene chloride). The mixture was allowed to stir under anhydrous conditions was poured into saturated aqueous sodium hydrogen carbonate solution (400 ml). Caution] Frothing] The organic phase was diluted with ethyl acetate (250 ml), the mixture was transferred to a separating funnel and extracted thoroughly. The organic phase was isolated, dried (MgSo4) and evaporated in vacuo to give a dark red oil which did not crystallize. The oil was purified further by chromatography on silica gel to give 5-hydroxycoumarin (3.4 g, 89%), as a pale-yellow crystalline powder. M.p. 226-229° C. (Das Gupta et al. J. Chem. Soc. (C), 29, 1969 give m.p. 224-225° C.) 1H NMR (DMSO-d6) 8.11 (dd, J=9,6,0.6 Hz, 1H), 7.40 (t, J=8.4 Hz, 1H), 6.78 (m, 2H), 6.34 (d, J=9.6 Hz, 1H).
Quantity
5.2 g
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reactant
Reaction Step One
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0 (± 1) mol
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[Compound]
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solution
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0 (± 1) mol
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reactant
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250 mL
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solvent
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0 (± 1) mol
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400 mL
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250 mL
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solvent
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Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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